BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a compound of significant interest in the field of organic chemistry It is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a 1,2,4-triazole ring with a thiol group at the 3-position
Preparation Methods
The synthesis of BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 3,4-dimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the 1,2,4-triazole ring.
Chemical Reactions Analysis
BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include disulfides and substituted phenyl derivatives .
Scientific Research Applications
BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its potential as an anti-cancer agent is being investigated due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds to BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL include:
1,2-BIS(3,4-DIMETHOXYPHENYL)ETHANE-1,2-DIONE: This compound has a similar phenyl structure but lacks the triazole and thiol groups.
3,4-BIS(3,4-DIMETHOXYPHENYL)FURAN: This compound contains a furan ring instead of a triazole ring.
1,2-BIS(3,4-DIMETHOXYPHENYL)PROPANE-1,3-DIOL: This compound has a propane-1,3-diol backbone instead of a triazole ring.
The uniqueness of this compound lies in its combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-22-13-7-5-11(9-15(13)24-3)17-19-20-18(26)21(17)12-6-8-14(23-2)16(10-12)25-4/h5-10H,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXCJQYFGRBPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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